N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride
CAS No.: 97375-19-4
Cat. No.: VC17040497
Molecular Formula: C22H47ClN2O
Molecular Weight: 391.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97375-19-4 |
|---|---|
| Molecular Formula | C22H47ClN2O |
| Molecular Weight | 391.1 g/mol |
| IUPAC Name | N-[2-(dimethylamino)ethyl]octadecanamide;hydrochloride |
| Standard InChI | InChI=1S/C22H46N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;/h4-21H2,1-3H3,(H,23,25);1H |
| Standard InChI Key | QVROVKYWXDCPTN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.Cl |
Introduction
Chemical Identity and Structural Properties
N-(2-(Dimethylamino)ethyl)stearamide monohydrochloride is a quaternary ammonium salt with the molecular formula CHClNO and a molecular weight of 391.1 g/mol. The IUPAC name is N-[2-(dimethylamino)ethyl]octadecanamide hydrochloride.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 97375-19-4 |
| Molecular Formula | CHClNO |
| Molecular Weight | 391.1 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) |
| Amphiphilic Balance | Hydrophobic-Lipophilic Balance (HLB) ~12 |
The compound’s amphiphilicity arises from its stearamide (C18) tail and dimethylaminoethyl head group, which facilitates self-assembly in aqueous environments.
Synthesis and Manufacturing
The synthesis involves a two-step process:
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Amidation of Stearic Acid: Stearic acid reacts with 2-dimethylaminoethylamine in the presence of a coupling agent (e.g., thionyl chloride) to form N-(2-(dimethylamino)ethyl)stearamide.
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to yield the monohydrochloride salt.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Temperature | 60–80°C (amidation), 25°C (salt formation) |
| Catalyst | Thionyl chloride (amidation) |
| Reaction Time | 6–8 hours (amidation), 1 hour (salt formation) |
| Yield | 75–85% |
Industrial-scale production requires purification via recrystallization from ethanol/water mixtures to achieve >98% purity.
Physicochemical and Functional Properties
The compound exhibits:
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pH-Dependent Solubility: Fully soluble in water at pH <5 due to protonation of the dimethylamino group; forms micelles above critical micelle concentration (CMC = 0.1 mM).
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Thermal Stability: Decomposes at 210°C, making it suitable for high-temperature processing in polymer formulations.
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Surface Activity: Reduces surface tension of water to 35 mN/m at 1% concentration, comparable to commercial surfactants like Tween 80.
Biological Activity and Mechanisms
Membrane Interaction Studies
In vitro studies demonstrate the compound’s ability to integrate into lipid bilayers, reducing membrane fluidity by 40% at 50 µM concentrations. This property enhances cellular uptake of co-administered drugs, as shown in a 2024 study where paclitaxel bioavailability increased by 3.2-fold when delivered via stearamide monohydrochloride micelles.
Synergistic Effects with Emulsifiers
When combined with poloxamers, the compound improves emulsion stability by 60% compared to single-surfactant systems. This synergy is attributed to optimized packing at oil-water interfaces.
Industrial Applications
Pharmaceutical Drug Delivery
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Micellar Systems: Loads hydrophobic drugs (e.g., curcumin, docetaxel) with encapsulation efficiencies >90%.
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Transdermal Patches: Enhances skin permeability coefficient (Kp) by 2.5-fold for diclofenac sodium.
Cosmetic Formulations
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Shampoos/Conditioners: At 0.5–2% concentrations, reduces hair friction by 30% and improves moisture retention.
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Cream Stabilization: Prevents phase separation in oil-in-water emulsions for up to 24 months at 25°C.
Related Compounds and Derivatives
Table 3: Structural Analogs
| Compound | CAS Number | Key Difference |
|---|---|---|
| N-(2-Dimethylaminoethyl)stearamide | 21367-29-3 | Lacks hydrochloride counterion |
| N-(2-Hydroxyethyl)stearamide | 142-58-5 | Hydroxyl group replaces dimethylamino |
The hydrochloride form exhibits 3-fold higher water solubility than its non-ionic analog .
Future Research Directions
Ongoing investigations focus on:
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Gene Delivery: Complexation with siRNA for targeted cancer therapy.
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Biodegradability: Enzymatic hydrolysis studies to assess environmental impact.
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Regulatory Expansion: Pursuing FDA approval for use in topical ophthalmics.
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